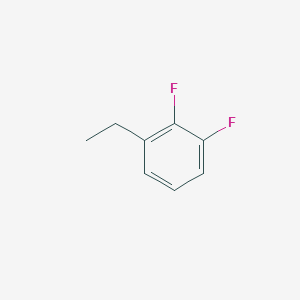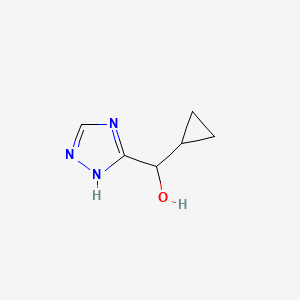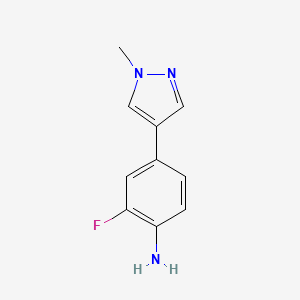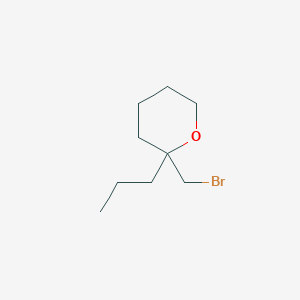
1-Ethyl-2,3-difluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-2,3-difluorobenzene is an aromatic compound characterized by the presence of an ethyl group and two fluorine atoms attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Ethyl-2,3-difluorobenzene can be synthesized through several methods. One common approach involves the electrophilic aromatic substitution of benzene derivatives. For instance, the ethylation of 2,3-difluorobenzene can be achieved using ethyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). Another method involves the Balz-Schiemann reaction, where diazonium salts are thermally decomposed to introduce fluorine atoms onto the benzene ring .
Industrial Production Methods: Industrial production of this compound typically involves continuous-flow processes to ensure high yield and safety. The continuous-flow double diazotization method, for example, has been reported to synthesize difluorobenzene derivatives efficiently .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethyl-2,3-difluorobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions, where electrophiles replace hydrogen atoms on the benzene ring. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Nucleophilic Aromatic Substitution (NAS): The presence of fluorine atoms makes the compound susceptible to NAS, where nucleophiles replace fluorine atoms. Typical reagents include sodium methoxide and potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can oxidize the ethyl group to form carboxylic acids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the compound to form corresponding hydrocarbons.
Major Products:
Substitution Reactions: Products include halogenated or nitrated derivatives of this compound.
Oxidation Products: Carboxylic acids and aldehydes.
Reduction Products: Hydrocarbons and alcohols.
Applications De Recherche Scientifique
1-Ethyl-2,3-difluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in pharmaceuticals.
Medicine: Explored for its role in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-ethyl-2,3-difluorobenzene involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The presence of fluorine atoms enhances the compound’s reactivity and stability, making it a valuable intermediate in various chemical processes. The molecular pathways involved include the formation of reactive intermediates such as arenium ions and benzenonium intermediates during electrophilic substitution .
Comparaison Avec Des Composés Similaires
1,2-Difluorobenzene: Lacks the ethyl group, making it less reactive in certain substitution reactions.
1,3-Difluorobenzene: Has a different fluorine atom arrangement, affecting its reactivity and applications.
1-Ethyl-2,4-difluorobenzene: Similar structure but different fluorine atom positions, leading to variations in chemical behavior.
Uniqueness: 1-Ethyl-2,3-difluorobenzene is unique due to its specific substitution pattern, which influences its reactivity and potential applications. The presence of both ethyl and fluorine groups provides a balance of hydrophobicity and electron-withdrawing effects, making it a versatile compound in organic synthesis and industrial applications.
Propriétés
Formule moléculaire |
C8H8F2 |
|---|---|
Poids moléculaire |
142.15 g/mol |
Nom IUPAC |
1-ethyl-2,3-difluorobenzene |
InChI |
InChI=1S/C8H8F2/c1-2-6-4-3-5-7(9)8(6)10/h3-5H,2H2,1H3 |
Clé InChI |
GEWYYMIVTBJEPG-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=CC=C1)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Fluoro-3-[(1H-pyrrol-1-yl)amino]propan-2-ol](/img/structure/B13223857.png)


![4-(Aminomethyl)-N'-[(3Z)-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide](/img/structure/B13223876.png)
![2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine](/img/structure/B13223883.png)

![1-[2-Amino-1-(3-methoxyphenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13223891.png)
![2-[2-(Trifluoromethyl)piperidin-3-YL]acetic acid](/img/structure/B13223892.png)

![2,3,4-Trimethylimidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B13223904.png)
![Bicyclo[3.1.0]hexan-3-ylmethanesulfonamide](/img/structure/B13223920.png)

![Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate](/img/structure/B13223935.png)
